molecular formula C21H25ClN2O5S B4053241 2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

Cat. No.: B4053241
M. Wt: 453.0 g/mol
InChI Key: MZJKMSSMRCXTJP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H25ClN2O5S and its molecular weight is 453.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}acetamide is 452.1172708 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

A foundational aspect of this compound's research lies in its synthetic utility. It serves as a precursor in the synthesis of sulfonyl derivatives and phenoxyacetamide compounds. For instance, the process of treating phenoxyacetamide with chlorosulfonic acid yields sulfonyl chloride, which is a crucial intermediate in synthesizing various sulfonamide and sulfonohydrazide derivatives. These derivatives have significant implications in the development of new chemical entities with potential applications ranging from catalysis to drug development (Cremlyn & Pannell, 1978).

Materials Science and Polymer Research

In materials science, this compound's derivatives play a role in synthesizing and characterizing new polymeric materials. For instance, the synthesis of sulfide and sulfoxide-based poly(ether-amide)s involves using similar sulfonyl chloride intermediates. These polymers exhibit excellent thermal stability and are promising materials for advanced applications due to their unique chemical and physical properties (Shockravi et al., 2006).

Biochemical Research

In the realm of biochemistry and pharmacology, the sulfonyl and phenoxyacetamide frameworks are explored for their potential as bioactive molecules. For example, new analogs of paracetamol with modifications in the phenyl moiety and sulfonamide, incorporating morpholine, have been synthesized. These derivatives show promising analgesic and anti-inflammatory activities, indicating the compound's relevance in medicinal chemistry for developing new therapeutic agents (Ahmadi et al., 2014).

Environmental Applications

Research into the environmental fate and treatment of pollutants has also utilized derivatives of this compound. Studies on the complete oxidation of various organic pollutants in water via the photoassisted Fenton reaction have employed similar molecular frameworks. These studies are crucial for developing efficient methods to remediate contaminated water resources, highlighting the environmental significance of research on such compounds (Pignatello & Sun, 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it could potentially be toxic or hazardous if ingested, inhaled, or in contact with the skin. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-14-10-18(6-9-20(14)22)28-13-21(25)23-17-4-7-19(8-5-17)30(26,27)24-11-15(2)29-16(3)12-24/h4-10,15-16H,11-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKMSSMRCXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.